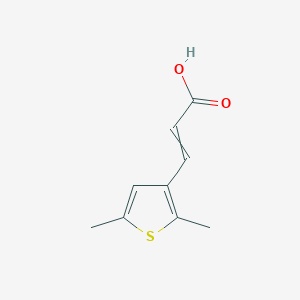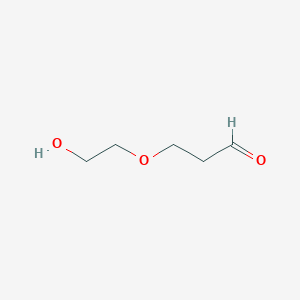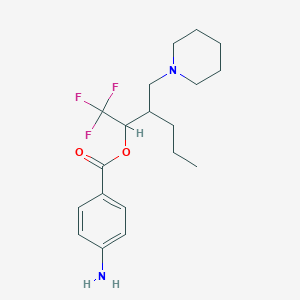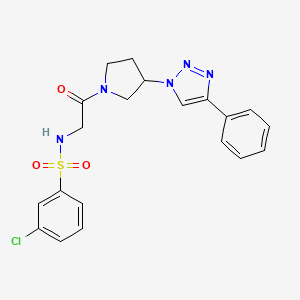
2,3-dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with two methoxy groups at the 2 and 3 positions and a tetrahydronaphthalenyl group at the nitrogen atom. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 2,3-dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2,3-Dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amide group can produce the corresponding amine .
Scientific Research Applications
2,3-Dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic properties.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and molecular targets. It may serve as a lead compound for the development of new drugs.
Material Science: Benzamide derivatives can be used in the design and synthesis of advanced materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzamide derivatives are known to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and cell proliferation .
Comparison with Similar Compounds
2,3-Dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can be compared with other similar compounds, such as:
2,3-Dimethoxybenzamide: Lacks the tetrahydronaphthalenyl group, which may result in different biological activities and properties.
1,2,3,4-Tetrahydronaphthalen-1-ylamine: Lacks the benzamide core, which may affect its interaction with molecular targets.
3,4-Dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group, which may alter its chemical reactivity and biological effects.
Properties
CAS No. |
568577-14-0 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2,3-dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C19H21NO3/c1-22-17-12-6-10-15(18(17)23-2)19(21)20-16-11-5-8-13-7-3-4-9-14(13)16/h3-4,6-7,9-10,12,16H,5,8,11H2,1-2H3,(H,20,21) |
InChI Key |
URVNLWWLTPGJJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CCCC3=CC=CC=C23 |
solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)








![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)


